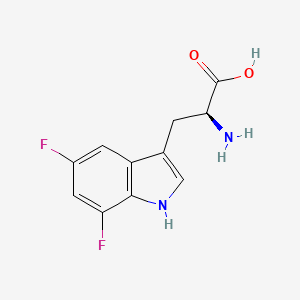

5,7-Difluoro-L-tryptophan

Description

Significance of the Indole (B1671886) Moiety in L-Tryptophan Biology

L-tryptophan is one of the twenty standard amino acids used in the biosynthesis of proteins. nih.gov Its defining feature is the indole side chain, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. mdpi.com This indole moiety is not merely a bulky, hydrophobic group; it is a versatile functional unit that plays a critical role in a wide array of biological processes. mdpi.comnih.gov

The indole ring's unique electronic properties allow it to participate in various non-covalent interactions that are crucial for protein structure and function. mdpi.comnih.gov These include:

Hydrogen Bonding: The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, enabling specific interactions with other amino acid residues or ligands. nih.govmdpi.com

π-π Stacking and Cation-π Interactions: The electron-rich aromatic system of the indole ring can engage in stacking interactions with other aromatic residues and in cation-π interactions with positively charged groups, such as those found on lysine (B10760008) and arginine residues or metal ions. mdpi.comnih.gov These interactions are often vital for molecular recognition and catalysis. researchgate.net

Beyond its structural roles within proteins, the indole moiety of tryptophan serves as a precursor for the biosynthesis of numerous important signaling molecules. nih.govwikipedia.org In animals, tryptophan is the metabolic starting point for the neurotransmitter serotonin (B10506), which regulates mood, sleep, and appetite, and the hormone melatonin, which governs circadian rhythms. nih.govwikipedia.org In plants, tryptophan is converted into the growth hormone auxin (indole-3-acetic acid). nih.gov Furthermore, gut microbiota metabolize tryptophan into a variety of indole derivatives that play crucial roles in maintaining intestinal homeostasis and communicating with the host's immune system. bohrium.com The integrity of the indole ring is often essential for the bioactivity of these metabolites. nih.gov

Rationale for Site-Specific Fluorination of L-Tryptophan Analogs in Research

The strategic replacement of hydrogen atoms with fluorine atoms in amino acids, a process known as fluorination, has become a valuable technique in chemical biology and drug discovery. Fluorine possesses several properties that make it a unique and powerful tool for probing biological systems:

High Electronegativity: Fluorine is the most electronegative element, and its incorporation can significantly alter the electronic properties of the amino acid side chain. nih.gov This modulation of the electrostatic potential can be used to systematically probe the importance of electronic interactions, such as hydrogen bonding and cation-π interactions, in protein function and ligand binding. nih.govresearchgate.net

19F as a Sensitive NMR Probe: The stable isotope of fluorine, 19F, has a nuclear spin of 1/2 and a high gyromagnetic ratio, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgehu.es Since fluorine is virtually absent in biological systems, 19F NMR spectra of proteins containing fluorinated amino acids are free from background signals. ehu.es This allows for the highly sensitive and selective observation of the fluorinated site, providing detailed information about the local environment, conformational changes, and interactions of that specific residue. anu.edu.auacs.org

Specifically, the fluorination of tryptophan analogs allows researchers to fine-tune the electronic nature of the indole ring. researchgate.net By placing fluorine atoms at different positions, the strength of cation-π and π-π interactions can be systematically weakened, providing a quantitative measure of their contribution to protein stability and function. researchgate.netnih.gov

Overview of 5,7-Difluoro-L-tryptophan as a Specialized Research Tool

This compound stands out among fluorinated tryptophan analogs due to the placement of two fluorine atoms on the benzene ring portion of the indole moiety. This specific difluorination pattern significantly alters the electronic properties of the indole ring, making it a highly valuable probe for specific research applications.

The two fluorine atoms at positions 5 and 7 withdraw electron density from the aromatic ring system, which can have several consequences for the behavior of the tryptophan residue within a protein. For instance, this can modulate the strength of interactions with binding partners. Research has shown that progressive fluorination of tryptophan residues can lead to a decrease in the affinity for certain ligands, highlighting the importance of electrostatic π-π interactions in drug binding. researchgate.net

Furthermore, the introduction of two fluorine atoms provides two sensitive 19F NMR reporters on a single amino acid side chain. This can offer more detailed insights into the local environment and dynamics of the tryptophan residue. The distinct chemical shifts of the two fluorine atoms can report on the asymmetry of the surrounding environment and how it changes upon ligand binding or protein conformational changes.

Recent advancements have enabled the site-specific incorporation of fluorinated tryptophan analogs, including those with multiple fluorines, into proteins. ehu.es This is often achieved by using auxotrophic bacterial strains that cannot synthesize their own tryptophan and are supplemented with the desired fluorinated analog during protein expression. researchgate.net This technique allows for the precise placement of the fluorinated probe at a single, defined position within the protein of interest, enabling highly targeted studies of protein structure and function.

| Feature | Description | Reference |

| Structure | L-tryptophan with fluorine atoms at the 5 and 7 positions of the indole ring. | researchgate.net |

| Key Property | Alters the electronic properties of the indole ring due to the high electronegativity of fluorine. | nih.gov |

| Primary Use | A specialized probe in academic research, particularly for studying protein structure and function using 19F NMR spectroscopy. | acs.orgehu.es |

Structure

3D Structure

Properties

CAS No. |

53314-96-8 |

|---|---|

Molecular Formula |

C11H10F2N2O2 |

Molecular Weight |

240.21 g/mol |

IUPAC Name |

(2S)-2-amino-3-(5,7-difluoro-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H10F2N2O2/c12-6-2-7-5(1-9(14)11(16)17)4-15-10(7)8(13)3-6/h2-4,9,15H,1,14H2,(H,16,17)/t9-/m0/s1 |

InChI Key |

CGUGQOKZDNVVIL-VIFPVBQESA-N |

Isomeric SMILES |

C1=C(C=C(C2=C1C(=CN2)C[C@@H](C(=O)O)N)F)F |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CN2)CC(C(=O)O)N)F)F |

Origin of Product |

United States |

Biochemical and Enzymatic Studies of 5,7 Difluoro L Tryptophan

Applications as Mechanistic Probes for Enzyme Function

Fluorinated tryptophan analogs, such as 5,7-Difluoro-L-tryptophan, are instrumental in elucidating the complex mechanisms of enzyme action. The strategic placement of fluorine atoms on the indole (B1671886) ring creates a subtle yet significant perturbation that can be monitored to understand enzymatic processes at a molecular level.

¹⁹F NMR spectroscopy is an exceptionally sensitive technique for probing the local environment within a protein. The chemical shift of the ¹⁹F nucleus is highly responsive to changes in its surroundings, making it an ideal reporter for events occurring within an enzyme's active site. nih.gov While specific studies on this compound are not extensively detailed in the literature, the principles are well-established from research on singly fluorinated tryptophans. nih.gov

When a fluorinated analog like this compound is incorporated into a protein or binds to its active site, the resulting ¹⁹F NMR spectrum provides a wealth of information. Changes in the chemical shift can indicate binding events, conformational changes, and the proximity of other functional groups. The fluorine atoms at the 5- and 7-positions of the indole ring would each produce a distinct signal, potentially offering simultaneous insights into different regions of the active site.

Research on singly fluorinated tryptophans demonstrates that the position of the fluorine atom significantly influences NMR relaxation rates, which are sensitive to molecular motion. nih.gov These studies provide a foundation for interpreting data from difluorinated analogs. For instance, the relaxation parameters of 4F-, 5F-, 6F-, and 7F-L-Trp have been measured, showing clear differences based on the fluorine's location, which helps in understanding the dynamics of the indole ring within a protein. nih.gov

Table 1: ¹⁹F NMR Relaxation Rates for Monofluorinated L-Tryptophan Analogs This table presents data for singly fluorinated analogs to illustrate the principles applicable to difluorinated compounds like this compound.

| Compound | R₁ (s⁻¹) | R₂ (s⁻¹) |

| 4F-L-Trp | 0.99 | - |

| 5F-L-Trp | 0.75 | - |

| 6F-L-Trp | 0.67 | - |

| 7F-L-Trp | 0.87 | - |

| Data sourced from studies on free amino acids in solution. nih.gov |

Halogenated tryptophan analogs are crucial for studying catalytic mechanisms. By substituting hydrogen with fluorine, the electronic properties of the indole ring are altered, which can affect reaction rates and potentially stabilize or destabilize reaction intermediates. While direct studies on this compound are limited, research on other analogs, such as 5,7-dibromo-L-tryptophan, provides insight into how such molecules can be used. For example, the enzyme AetD, a nitrile synthase, converts 5,7-dibromo-L-tryptophan into a nitrile product through an unusual rearrangement reaction, highlighting how halogenated analogs can be key to uncovering novel enzymatic transformations.

The use of this compound could similarly probe the mechanism of enzymes like tryptophanase, which catalyzes the breakdown of tryptophan to indole, pyruvate, and ammonia. nih.gov The electron-withdrawing nature of the two fluorine atoms would influence the pKa of the indole N-H and the susceptibility of the aromatic ring to electrophilic or nucleophilic attack, thereby providing mechanistic clues about the rate-limiting steps of the reaction.

Impact on Enzyme-Substrate and Enzyme-Ligand Interactions

The introduction of fluorine can modify the binding affinity and specificity of a substrate for an enzyme, as well as affect the enzyme's catalytic efficiency.

Fluorine substitution can alter the binding properties of tryptophan analogs. Studies on 6-fluoro-DL-tryptophan have shown that it competes with L-tryptophan for binding to serum albumin, although with a lower affinity. nih.gov This suggests that the electronic and steric changes introduced by fluorine can modulate the interactions within a binding pocket.

In the context of enzymes, these alterations can be very informative. For an enzyme like tryptophanyl-tRNA synthetase, which must specifically recognize and activate tryptophan before attaching it to its cognate tRNA, the binding of this compound could be used to probe the stringency of the active site. nih.govwikipedia.org The enzyme's ability to accommodate the difluorinated ring and the resulting binding affinity (Kₘ or Kd) compared to the natural substrate would reveal key aspects of molecular recognition. The recognition of tryptophan by human tryptophanyl-tRNA synthetase involves an induced-fit mechanism where the active site forms a perfect pocket around the substrate. nih.gov Studying the interaction with a difluorinated analog could provide further detail on the flexibility and chemical nature of this pocket.

Table 2: Affinity Constants (Ka) for Tryptophan Analogs Binding to Albumin This table illustrates how fluorination can affect binding affinity, a principle relevant to enzyme-substrate interactions.

| Compound | Affinity Constant (Ka) (M⁻¹) |

| L-Tryptophan | 3.7 x 10⁴ |

| 6-Fluoro-DL-Tryptophan | 0.62 x 10⁴ |

| Data reflects binding to bovine serum albumin. nih.gov |

The catalytic efficiency of an enzyme, often expressed as kcat/Kₘ, can be significantly affected by substrate modification. The strong electron-withdrawing effect of two fluorine atoms in this compound would make the indole ring more electron-deficient. For enzymes whose mechanisms involve electrophilic attack on the indole ring, this could decrease the reaction rate. Conversely, for reactions involving nucleophilic attack, the rate might be enhanced.

Studies on tryptophanase with various tryptophan analogs have shown that substitutions on the indole ring can dramatically alter catalytic rates. nih.gov By measuring the kinetic parameters (kcat and Kₘ) for the enzymatic processing of this compound and comparing them to L-tryptophan, researchers can infer the electronic demands of the catalytic mechanism.

Interactions with Tryptophan Metabolic Enzymes

L-tryptophan is a precursor for the synthesis of vital molecules, including the neurotransmitter serotonin (B10506) and the coenzymes NAD and NADP. nih.gov The metabolism of tryptophan is carried out by a host of enzymes, and fluorinated analogs can serve as probes or inhibitors of these pathways.

The primary enzymes in tryptophan metabolism include:

Tryptophan Hydroxylase: The rate-limiting enzyme in serotonin synthesis. nih.gov

Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO): The first enzymes in the kynurenine (B1673888) pathway, which accounts for the majority of tryptophan degradation. mdpi.com

Tryptophanase: A bacterial enzyme that degrades tryptophan to indole. nih.gov

Tryptophan Synthase: An enzyme that synthesizes tryptophan from indole and serine. nih.gov

Tryptophanyl-tRNA Synthetase: Essential for protein synthesis. nih.gov

This compound would be expected to interact with these enzymes. For example, it could act as a substrate or an inhibitor of tryptophan hydroxylase, potentially altering serotonin production. Its interaction with IDO and TDO could provide insights into the regulation of the kynurenine pathway, which is implicated in immune response and neurological disorders. mdpi.com Similarly, its processing by bacterial tryptophanase could be studied to understand the substrate specificity of this enzyme, which plays a role in the gut microbiome. nih.gov

Modulation of Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO) Activity

Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine pathway, the major route of tryptophan catabolism. wikipedia.orgucsd.edu These enzymes convert L-tryptophan to N-formylkynurenine, a process implicated in immune regulation and disease. nih.govmdpi.com The interaction of tryptophan analogs, including fluorinated variants, with these enzymes is of significant interest for developing therapeutic agents and molecular probes.

While direct kinetic data for this compound is not extensively documented, studies on related monofluorinated analogs provide critical insights into its probable activity. It has been demonstrated that L-5-fluorotryptophan can act as a substrate for both IDO1 and TDO2. researchgate.net This indicates that fluorination at the 5-position of the indole ring is tolerated by the active sites of both enzymes.

However, the enzymes exhibit different substrate specificities. TDO is known to be highly specific for L-tryptophan, with its catalytic activity significantly decreasing with substitutions at positions other than C5 and C6 of the indole ring. nih.gov In contrast, IDO1 has a more accommodating active site and can metabolize a broader range of tryptophan derivatives. nih.gov Therefore, the presence of a fluorine atom at the C7 position of this compound likely results in differential activity between the two enzymes, with a more pronounced reduction in its processing by TDO compared to IDO1. This suggests that this compound may serve as a preferential substrate for IDO1 over TDO2.

| Compound | Target Enzyme | Reported Activity |

|---|---|---|

| L-5-Fluorotryptophan | IDO1 & TDO2 | Substrate researchgate.net |

| 1-(2-fluoroethyl)-L-tryptophan (FETrp) | IDO1 | Good and specific substrate researchgate.net |

| D-1-methyl-tryptophan (Indoximod) | IDO1 | Inhibitor (Does not inhibit IDO2) nih.gov |

| L-tryptophan | IDO1 & TDO2 | Natural Substrate wikipedia.orgucsd.edu |

Influence on Tryptophan Hydroxylase (TPH) Pathways

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin, a critical neurotransmitter. wikipedia.orgmdpi.com TPH catalyzes the hydroxylation of L-tryptophan at the 5-position of the indole ring to produce 5-Hydroxytryptophan (B29612) (5-HTP). wikipedia.orgnih.gov This is the initial and committed step for the production of both serotonin and melatonin.

The enzymatic mechanism of TPH is highly specific to the C5 position. The presence of a fluorine atom at this position in this compound creates a strong C-F bond that cannot be hydroxylated by the enzyme. Consequently, this compound cannot be converted to a 5-hydroxy derivative and acts as a metabolic blocker for the serotonin pathway. By competing with endogenous L-tryptophan for access to the TPH active site, it can effectively inhibit the production of serotonin and downstream metabolites.

Studies on Other Enzymes Involved in Tryptophan Catabolism

Following the initial oxidation of tryptophan by IDO or TDO, the resulting N-formylkynurenine is rapidly converted to kynurenine by formamidase. Studies using 5-fluorotryptophan (B555192) have shown that it is metabolized in vivo to 5-fluorokynurenine. nih.gov This demonstrates that the fluorinated N-formylkynurenine analog is a substrate for formamidase, allowing the metabolic cascade of the kynurenine pathway to proceed beyond the initial step.

This finding suggests that this compound, upon its conversion by IDO1, would likely be processed similarly by formamidase to yield 5,7-Difluoro-kynurenine. The impact of the fluorine atoms on the subsequent enzymes in the pathway, such as kynurenine 3-monooxygenase (KMO) and kynureninase, has not been specifically detailed in the literature. However, the progression of 5-fluorotryptophan through at least the initial stages of the pathway indicates that fluorination does not completely halt catabolism.

Enzymatic Stability and Biodegradation Pathways

Assessment of Resistance to Proteolytic and Oxidative Degradation

A significant challenge in the therapeutic use of peptides and proteins is their rapid degradation by proteases. A common strategy to enhance stability is the incorporation of non-natural amino acids. Fluorinated amino acids, in particular, have been shown to confer substantial resistance to enzymatic cleavage. The introduction of fluorine into amino acid side chains can alter electronic properties and steric hindrance, interfering with protease recognition and catalysis.

Research has consistently demonstrated that the incorporation of fluorinated amino acids into peptides increases their stability in human blood plasma and against specific proteases like elastase, trypsin, and proteinase K. nih.govacs.orgnih.gov While studies specifically detailing the proteolytic stability of this compound are limited, this general principle strongly suggests that peptides containing this analog would exhibit enhanced resistance to degradation. The high strength of the carbon-fluorine bond also contributes to increased stability against oxidative degradation compared to the corresponding carbon-hydrogen bonds in native tryptophan.

| Fluorinated Analog | Protease | Observed Effect on Stability |

|---|---|---|

| Peptides with various fluorinated amino acids | Human Blood Plasma Proteases | Increased stability compared to non-fluorinated peptide nih.gov |

| Fluorinated buforin and magainin peptides | Trypsin | Modest increases in protease resistance acs.org |

| Peptides with hexafluoroleucine | Pronase | Progressively more resistant to proteolysis nih.gov |

| Peptides with fluoroethylglycine | Elastase, Bromelain, Trypsin, Proteinase K | Degree of degradation depends on the enzyme and extent of fluorination acs.orgfu-berlin.de |

Fluorination Effects on Metabolic Fate within Biochemical Systems

The specific placement of fluorine atoms on the tryptophan indole ring has a profound effect on its metabolic fate. For this compound, the difluorination pattern channels its metabolism away from certain pathways while allowing entry into others.

Blockade of the Serotonin Pathway : As established, the C5-fluorine atom prevents hydroxylation by TPH, effectively shunting this compound away from the synthesis of serotonin and melatonin. wikipedia.orgnih.gov

Modulation of the Kynurenine Pathway : The molecule can enter the kynurenine pathway, primarily via the action of IDO1. The C7-fluorine likely reduces its affinity for TDO2, making IDO1 the more probable metabolizing enzyme. researchgate.net The initial product, 5,7-Difluoro-kynurenine, can be formed, allowing for further catabolism. nih.gov

Biodegradation and Defluorination : Microbial enzymes in environments like the gut microbiota can also process fluorinated amino acids. Studies on the biodegradation of fluorinated peptides and amino acids have shown that defluorination can occur, releasing fluoride (B91410) ions. acs.orgfu-berlin.de The rate of degradation often decreases as the degree of fluorination increases. acs.org This suggests that this compound could be susceptible to microbial metabolism, which may represent an alternative biodegradation pathway in vivo.

Molecular Interactions and Biophysical Characterization

Elucidation of Noncovalent Interactions in Protein Systems

Noncovalent interactions are fundamental to protein structure, stability, and ligand binding. The use of fluorinated tryptophan analogs, such as 5,7-Difluoro-L-tryptophan, provides a powerful method to systematically probe the electrostatic contributions to these interactions. nih.gov

Investigation of Aromatic Interactions, including Cation-π and π-π Stacking

Aromatic interactions, particularly cation-π and π-π stacking, are critical for molecular recognition and protein stability. The indole (B1671886) side chain of tryptophan often participates in these interactions due to its electron-rich π-system. acs.org However, the incorporation of two electron-withdrawing fluorine atoms at the 5- and 7-positions significantly reduces the negative electrostatic potential on the face of the indole ring. nih.gov

Similarly, π-π stacking interactions, which are crucial for the binding of aromatic ligands and for stabilizing protein structures, are also attenuated. researchgate.net Studies on the dimeric multidrug transcriptional repressor protein LmrR have demonstrated that progressive fluorination of a key tryptophan residue (Trp96) at the dimer-drug interface leads to a significant decrease in binding affinity for aromatic drugs like daunomycin and riboflavin. nih.govresearchgate.net This establishes the critical role of electrostatic π-π interactions in drug binding. researchgate.net While direct data for this compound in this system is not specified, its effect would be expected to be intermediate between monofluorinated and tri- or tetrafluorinated analogs.

Contribution of Electrostatic and Van der Waals Forces to Binding

Intermolecular interactions are broadly governed by a combination of forces, including electrostatic and van der Waals interactions. wikipedia.orgnih.gov The strategic fluorination of tryptophan is a technique primarily used to dissect the electrostatic component of these interactions. researchgate.net

The addition of fluorine atoms systematically reduces the indole ring's quadrupole moment, thereby weakening its electrostatic interactions with binding partners. nih.gov Research on the LmrR protein illustrates this principle effectively. The progressive fluorination of the key tryptophan residue resulted in a 6- to 70-fold decrease in affinity for aromatic drugs, directly highlighting the importance of electrostatic contributions to π-π stacking for ligand binding. researchgate.netnih.gov

| Tryptophan Analog at Position 96 | Number of Fluorine Atoms | Binding Energy (ΔG) for Riboflavin (kcal/mol) | Fold Decrease in Affinity (vs. WT) |

|---|---|---|---|

| Wild-Type Tryptophan | 0 | -8.6 | 1.0 |

| 5-Fluoro-Tryptophan | 1 | -7.9 | ~6.0 |

| 5,6-Difluoro-Tryptophan | 2 | -7.4 | ~20.0 |

| 5,6,7-Trifluoro-Tryptophan | 3 | -7.0 | ~45.0 |

| 4,5,6,7-Tetrafluoro-Tryptophan | 4 | -6.7 | ~70.0 |

Note: This table is based on data for progressively fluorinated tryptophan analogs in the LmrR protein system to illustrate the principle. The fold decrease in affinity is an approximation derived from the reported range. nih.govresearchgate.netnih.gov

Conformational Dynamics and Protein Structural Perturbations

Incorporating this compound can induce changes in a protein's conformational dynamics, stability, and its interactions with other molecules.

Analysis of Effects on Protein Folding and Structural Stability

The stability of a protein is a delicate balance of various interactions. Tryptophan residues, particularly at interfaces, contribute significantly to this stability through hydrophobic and electrostatic interactions. nih.gov Altering these interactions by introducing fluorine atoms can perturb the protein's native structure and stability.

Modulation of Protein-Protein and Protein-Membrane Interactions

Tryptophan residues are frequently located at protein-protein or protein-membrane interfaces, where they act as anchors. cardiff.ac.uk Their amphipathic nature allows them to interact favorably with both the hydrophobic lipid core and the polar headgroups of the membrane. nih.gov These interactions, which include cation-π interactions with choline (B1196258) headgroups, are crucial for the proper positioning and function of membrane proteins. cardiff.ac.uk

The incorporation of this compound can modulate these interactions significantly. By weakening the cation-π and other electrostatic interactions, the difluorinated analog can reduce the anchoring strength of the protein in the membrane. This can lead to changes in the protein's orientation, depth of insertion, or its association with other membrane proteins. For membrane-active peptides and proteins, where tryptophan residues are often critical for activity, such substitutions can lead to a measurable change in function, providing insight into the specific roles of these interfacial residues. cardiff.ac.uk

Advanced Spectroscopic Investigations of Fluorinated Tryptophans

The unique properties of both fluorine and the tryptophan indole ring make their combination a powerful tool for advanced spectroscopic studies.

The intrinsic fluorescence of tryptophan is highly sensitive to its local environment, making it a natural probe for studying protein conformation and dynamics. bmglabtech.commdpi.com The fluorescence emission maximum of tryptophan can shift depending on the polarity of its surroundings. nih.gov The introduction of fluorine atoms, as in this compound, can alter the photophysical properties of the fluorophore. Analogs such as 5-hydroxytryptophan (B29612) and 7-azatryptophan (B1233867) exhibit distinct emission maxima (338 nm and 355 nm, respectively) compared to native tryptophan (~350 nm in water), allowing them to serve as unique spectroscopic reporters. nih.gov These shifts can be exploited to monitor changes in protein conformation, folding, and ligand binding without the need for external labels. nih.gov

Furthermore, the presence of the ¹⁹F nucleus makes this compound an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F is a stable, 100% naturally abundant nucleus that is absent in biological macromolecules, resulting in background-free NMR spectra. anu.edu.au The ¹⁹F chemical shift is extremely sensitive to the local chemical environment. anu.edu.au By incorporating this compound at a specific site, researchers can monitor ligand binding, conformational changes, and protein dynamics with high precision, as changes in the local environment will be reflected in the ¹⁹F NMR signal. anu.edu.ausemanticscholar.org

| Compound | Key Spectroscopic Feature | Primary Application |

|---|---|---|

| L-Tryptophan | Intrinsic Fluorescence (Ex ~280nm, Em ~350nm) | Monitoring protein folding and conformational changes. bmglabtech.com |

| This compound | ¹⁹F NMR Signal | Site-specific probe for ligand binding and protein dynamics with no biological background signal. anu.edu.au |

| This compound | Potentially Altered Fluorescence Lifetime/Quantum Yield | Reporter on local environment changes with different photophysical properties than native Trp. |

| 7-Azatryptophan | Shifted Fluorescence Emission (355 nm) | Spectroscopic probe for protein-DNA and protein-protein complexes. nih.gov |

High-Resolution ¹⁹F NMR Applications in Complex Biological Systems

¹⁹F NMR spectroscopy is an exceptionally sensitive technique for probing the structure and dynamics of biomolecules. The fluorine nucleus (¹⁹F) has a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high detection sensitivity. Furthermore, the chemical shift of ¹⁹F is highly sensitive to the local electronic environment, providing a wide spectral window to resolve signals from individual fluorine atoms within a large protein.

When this compound is incorporated into a protein, the two fluorine atoms at the 5- and 7-positions of the indole ring serve as distinct NMR probes. The resonance frequencies of these fluorine nuclei are exquisitely sensitive to changes in their surroundings, making them ideal for reporting on protein conformational changes, ligand binding, and protein-protein interactions.

While specific high-resolution ¹⁹F NMR data for this compound is not as extensively documented as for its monofluorinated counterparts, the principles governing its application are the same. The presence of two fluorine atoms provides a richer dataset, with the potential to report on the local environment from two distinct points on the indole ring. The difference in the chemical shifts of the 5-F and 7-F nuclei can provide information on the orientation and dynamics of the indole ring within the protein structure.

Table 1: Illustrative ¹⁹F NMR Relaxation Parameters for Monofluorinated Tryptophans in Solution

| Compound | R₁ (s⁻¹) | R₂ (s⁻¹) |

| 4-Fluoro-L-tryptophan | 0.99 | 1.38 |

| 5-Fluoro-L-tryptophan | 0.75 | 0.89 |

| 6-Fluoro-L-tryptophan | 0.67 | 0.78 |

| 7-Fluoro-L-tryptophan | 0.87 | 1.03 |

Note: Data presented is for monofluorinated L-tryptophan in solution at 14.1 T and 298 K. These values serve as a reference to illustrate the sensitivity of ¹⁹F relaxation rates to the position of the fluorine atom on the indole ring. Specific values for this compound would be influenced by the combined electronic effects of both fluorine atoms.

Fluorescence Spectroscopy for Probing Environmental Sensitivity and Ligand Binding

The intrinsic fluorescence of tryptophan is a widely used tool for studying protein structure and dynamics. The emission properties of the indole ring are highly sensitive to the polarity of its local environment. When a tryptophan residue is buried in the hydrophobic core of a protein, its fluorescence emission is typically blue-shifted (shorter wavelength) and has a higher quantum yield compared to when it is exposed to the aqueous solvent.

The introduction of fluorine atoms at the 5- and 7-positions of the indole ring in this compound is expected to modulate its photophysical properties, making it an even more sensitive fluorescent probe. The strong electron-withdrawing nature of the fluorine atoms can influence the excited-state dipole moment of the indole ring, potentially leading to enhanced solvatochromic shifts (changes in emission wavelength with solvent polarity).

One of the key applications of tryptophan fluorescence is in studying ligand binding. The binding of a ligand to a protein can alter the local environment of a nearby tryptophan residue, leading to a change in its fluorescence intensity or emission wavelength. This change can be used to determine the binding affinity and kinetics of the interaction. Fluorescence quenching, the decrease in fluorescence intensity upon interaction with a ligand, is a common phenomenon used in these studies. nih.govresearchgate.netacs.orgnih.gov

While specific photophysical data for this compound is limited in the public domain, studies on other modified tryptophans, such as 5-cyanotryptophan, have demonstrated that substitutions on the indole ring can significantly enhance the sensitivity of the fluorophore to its environment. It is anticipated that this compound would exhibit similar or even enhanced sensitivity due to the presence of two fluorine atoms.

Table 2: General Principles of Environmental Effects on Tryptophan Fluorescence

| Environment | Emission Wavelength (λₑₘ) | Quantum Yield (Φ) |

| Nonpolar (e.g., protein interior) | Shorter (Blue-shifted) | Higher |

| Polar (e.g., aqueous solvent) | Longer (Red-shifted) | Lower |

Note: This table illustrates the general trends observed for tryptophan and its analogs. The specific values for this compound would need to be experimentally determined.

Förster Resonance Energy Transfer (FRET) Applications for Interaction Quantification

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances between two fluorescent molecules (a donor and an acceptor) on the order of 1-10 nanometers. The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a highly sensitive "spectroscopic ruler" for studying molecular interactions, such as protein-protein interactions and conformational changes. nih.govnih.gov

Tryptophan can serve as an intrinsic FRET donor due to its fluorescence emission in the near-ultraviolet range. When a suitable acceptor fluorophore is in close proximity, the excitation energy from the tryptophan donor can be non-radiatively transferred to the acceptor, leading to quenching of the donor's fluorescence and sensitized emission from the acceptor.

This compound, with its potentially modified photophysical properties, could serve as an effective FRET donor. The Förster distance (R₀), the distance at which FRET efficiency is 50%, is a critical parameter for any FRET pair and depends on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the quantum yield of the donor and the relative orientation of the two fluorophores.

The quantification of FRET efficiency can provide precise information about the distance between the labeled sites, allowing for the detailed characterization of molecular interactions. By incorporating this compound at a specific site in a protein and labeling an interacting partner with a suitable acceptor dye, the binding event and any associated conformational changes can be monitored in real-time. acs.orgjove.comberthold.com

Table 3: Common FRET Acceptor Dyes for Tryptophan Donors

| Acceptor Dye | Excitation Max (nm) | Emission Max (nm) |

| Dansyl | ~340 | ~520 |

| Fluorescein | ~490 | ~520 |

| Rhodamine | ~550 | ~580 |

Note: The suitability of these acceptors for this compound would depend on the specific emission spectrum of the difluorinated indole. The Förster distance for each pair would need to be determined experimentally.

Applications in Advanced Academic Research Methodologies

Development of Molecular Probes for Biomolecular Systems

The fluorine-19 (¹⁹F) nucleus possesses properties that make it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. Its 100% natural abundance, spin of ½, and high gyromagnetic ratio result in high sensitivity. Furthermore, the chemical shift of ¹⁹F is exceptionally sensitive to the local chemical environment, making it an ideal reporter for subtle changes in protein structure and dynamics.

The incorporation of fluorinated tryptophan analogs, such as 5,7-Difluoro-L-tryptophan, into proteins allows for the precise monitoring of conformational changes and ligand binding events within protein active sites. nih.gov The ¹⁹F NMR signal of the difluorinated indole (B1671886) ring can provide detailed information about the electrostatic environment of the active site. nih.gov For instance, the binding of a substrate or inhibitor to an enzyme can induce a change in the local environment of the fluorinated tryptophan, which is then detected as a shift in the ¹⁹F NMR spectrum. anu.edu.aunih.gov This site-specific information is invaluable for understanding enzyme mechanisms and for the rational design of drugs.

A mutant aminoacyl-tRNA synthetase can be used to site-specifically incorporate 7-fluoro-L-tryptophan in response to an amber stop codon, allowing for the monitoring of protein response to ligand binding by ¹⁹F NMR spectroscopy. anu.edu.aunih.gov This method minimizes structural perturbations due to the similarity in size and hydrophobicity between hydrogen and fluorine. anu.edu.aunih.gov

| Research Application | Technique | Key Findings |

| Monitoring Ligand Binding | ¹⁹F NMR Spectroscopy | Site-specific incorporation of fluorinated tryptophan allows for the detection of conformational changes upon ligand binding to a viral protease. anu.edu.aunih.gov |

| Probing Protein Microenvironment | ¹⁹F NMR and Fluorescence Spectroscopy | 5-fluoro-D,L-tryptophan acts as a dual NMR and fluorescent probe, with its ¹⁹F chemical shift being highly sensitive to local environments and conformations. springernature.com |

Tryptophan residues are often found at the interface of membrane proteins and the lipid bilayer, where they play crucial roles in protein stability and function. The introduction of fluorinated tryptophan analogs can be used to probe the local environment and dynamics of these critical regions. While direct studies using this compound in ion channels are not yet prevalent, the principles have been established with other fluorinated aromatic amino acids.

For example, the serial fluorination of phenylalanine, another aromatic amino acid, has been used to systematically alter the electrostatic properties of the aromatic ring. nih.gov This approach has been successfully applied to investigate the role of aromatic interactions in the function of ion channels. nih.gov The ability to tune the electronic character of the amino acid side chain without significant steric changes allows for a detailed analysis of cation-π and other electrostatic interactions that are critical for ion channel gating and selectivity. Given the similar properties, this compound is a promising tool for similar investigations into the structure-function relationships of ion channels and other membrane proteins.

Functional Characterization in Protein Engineering and Directed Evolution

The ability to incorporate unnatural amino acids like this compound into proteins opens up new avenues for protein engineering and directed evolution. By introducing this modified amino acid at specific sites, researchers can systematically alter the properties of a protein to enhance its function or to study its mechanism of action.

The site-specific incorporation of unnatural amino acids into proteins is a powerful technique for studying protein structure and function. nih.govsemanticscholar.org This is typically achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the unnatural amino acid and incorporates it in response to a unique codon, often a stop codon like amber (TAG). researchgate.net This methodology allows for the production of recombinant proteins containing this compound at a single, defined position.

The successful incorporation of various fluorinated amino acids, including monofluorinated tryptophans, into proteins in both prokaryotic and eukaryotic expression systems has been well-documented. researchgate.netrsc.org These studies demonstrate the feasibility of producing proteins containing this compound for detailed functional analysis.

| Methodology | Description | Key Advantage |

| Stop Codon Suppression | An orthogonal tRNA-synthetase pair is used to incorporate the unnatural amino acid at a specific site designated by a stop codon (e.g., UAG). | High site-specificity and the ability to incorporate a wide variety of unnatural amino acids. nih.govsemanticscholar.org |

| Biosynthetic Incorporation | An auxotrophic E. coli strain is used to incorporate fluorinated amino acids into all positions of a specific amino acid type. nih.gov | Allows for the global labeling of a protein with a fluorinated analog. |

Tryptophan residues can play critical roles in the active sites of enzymes and in the allosteric networks that regulate their activity. nih.govpsu.edu The substitution of a natural tryptophan with this compound can provide valuable insights into these functions. The altered electronic properties of the difluorinated indole ring can impact substrate binding, catalysis, and allosteric communication within the protein. psu.edu

By observing the functional consequences of this substitution, researchers can probe the importance of specific tryptophan residues in enzyme function. For example, if the substitution of a particular tryptophan with this compound abolishes enzyme activity, it would suggest that this residue is critical for catalysis. Furthermore, changes in allosteric regulation upon substitution can help to map the communication pathways within a protein complex. nih.govresearchgate.net

Research on Amino Acid Transporter Modulation

Amino acid transporters are integral membrane proteins that control the passage of amino acids into and out of cells. The L-type amino acid transporter 1 (LAT1) is of particular interest as it is overexpressed in many types of cancer and is responsible for the transport of large neutral amino acids, including tryptophan.

A study investigating a series of L-tryptophan derivatives as inhibitors of LAT1 provides a framework for understanding how modifications to the tryptophan structure can influence transporter activity. nih.govresearchgate.net While this study did not specifically include this compound, it demonstrated that substitutions on the indole ring can significantly impact the inhibitory potency of the molecule. nih.govresearchgate.net The electron-withdrawing nature of the two fluorine atoms in this compound would be expected to alter its interaction with the transporter binding site. Further research in this area could explore whether this compound acts as a substrate, an inhibitor, or a modulator of LAT1 and other amino acid transporters. Additionally, studies have shown that L-tryptophan itself can regulate the expression of glucose and amino acid transporters, suggesting that fluorinated analogs could also have regulatory roles. mdpi.com

Structure-Activity Relationship Studies for Transporter Binding Affinity

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. In the context of transporter proteins, SAR studies help elucidate the specific chemical features required for a molecule to bind to or be transported by the protein.

The modification of the L-tryptophan scaffold is a proven strategy for developing transporter inhibitors. For example, extensive SAR studies on the L-type amino acid transporter 1 (LAT1), an important target in cancer research, have shown that attaching various chemical groups to the 5-position of the indole ring can convert the substrate into a potent inhibitor nih.govnih.gov. While these particular studies focused on benzyloxy derivatives, they establish the principle that the indole ring is a critical site for modification to modulate transporter affinity nih.govnih.gov.

Incorporating this compound into SAR studies would provide valuable insights into the role of electrostatic and halogen-bonding interactions within the transporter's binding pocket. By comparing its binding affinity to that of L-tryptophan and mono-fluorinated analogs (e.g., 4-F-Trp, 5-F-Trp, 6-F-Trp, 7-F-Trp), researchers can systematically map the electronic requirements of the binding site. This approach allows for a detailed understanding of how electron-withdrawing substituents at specific positions on the indole ring influence recognition and affinity, guiding the design of more potent and selective transporter modulators.

| Compound | Transporter/System | Observed Role/Finding | Reference |

|---|---|---|---|

| 5-Fluoro-L-tryptophan | Vesicular Glutamate Transporter (VGLUT) | Acts as a competitive inhibitor. | medchemexpress.com |

| 5-fluoro-DL-tryptophan | Amino Acid Permease (in S. commune) | Competes with L-tryptophan for transport, indicating it is a substrate analog. | sigmaaldrich.com |

| 5-Benzyloxy-L-tryptophan | L-type Amino Acid Transporter 1 (LAT1) | Acts as an inhibitor (IC50 of 19 μM), but not a transport substrate. | nih.govnih.gov |

Emerging Research Avenues

Exploration in Novel Biocatalytic Transformations

Biocatalysis, the use of enzymes to perform chemical reactions, is a cornerstone of green chemistry and pharmaceutical synthesis. The enzyme tryptophan synthase (TrpS) has emerged as a particularly versatile tool for generating non-canonical amino acids nih.gov. TrpS catalyzes the final step in L-tryptophan biosynthesis by condensing indole with L-serine wikipedia.org. A key feature of TrpS is its broad substrate specificity for indole analogs, which has been exploited to synthesize a wide array of substituted tryptophans, including various mono-halogenated derivatives nih.gov.

The enzymatic synthesis of this compound via TrpS represents a promising research avenue. The established ability of TrpS to process substrates like 6-(difluoromethyl)indole to produce the corresponding tryptophan analog demonstrates that the enzyme can accommodate di-halogenated indole rings nih.gov. Therefore, using 5,7-difluoroindole (B1306068) as a substrate in a TrpS-catalyzed reaction with L-serine is a viable strategy for the efficient and stereospecific production of this compound.

Furthermore, di-halogenated tryptophan analogs can themselves serve as substrates for other novel enzymatic transformations. For example, the diiron oxidase enzyme AetD has been shown to act on 5,7-dibromo-L-tryptophan, catalyzing an unprecedented oxidative rearrangement nih.gov. This indicates that this compound could be explored as a substrate for newly discovered or engineered enzymes, potentially leading to the creation of novel compounds with unique biological activities.

| Enzyme | Substrate(s) | Product | Significance | Reference |

|---|---|---|---|---|

| Tryptophan Synthase (TrpS) | Substituted Indoles + L-Serine | Substituted L-Tryptophans (e.g., F-Trp, Cl-Trp) | Demonstrates broad substrate scope for producing various tryptophan analogs. | nih.gov |

| Tryptophan Synthase (TrpS) | 6-(Difluoromethyl)indole + L-Serine | 6-(Difluoromethyl)tryptophan | Shows enzyme's capability to process di-halogenated substrates. | nih.gov |

| Diiron Oxidase (AetD) | 5,7-Dibromo-L-tryptophan | 5,7-Dibromo-indole-3-carbonitrile | Example of a novel transformation using a di-halogenated tryptophan as a substrate. | nih.gov |

Role in Modulating Microbiome-Host Metabolic Interactions

The gut microbiome plays a profound role in host health by metabolizing dietary components, including the amino acid L-tryptophan, into a host of bioactive molecules nih.govnih.gov. Gut bacteria can convert tryptophan into compounds like indole, indolepropionic acid (IPA), and tryptamine, which act as crucial signaling molecules that regulate intestinal barrier function, immunity, and host metabolism nih.govnih.gov. Dysregulation of this microbial tryptophan metabolism is linked to numerous diseases nih.gov.

A compelling, emerging research avenue is the use of tryptophan analogs to intentionally modulate these microbiome-host metabolic interactions. The introduction of a structurally similar but functionally distinct analog could alter the metabolic output of the gut microbiota. For example, research has shown that D-tryptophan, a stereoisomer of the natural amino acid, can influence the gut microbiome composition and modulate the host's immune response in mice researchgate.net.

This compound is an ideal candidate for these types of studies. The high strength of the carbon-fluorine bond would likely render it resistant to degradation by common microbial enzymes, such as tryptophanase, which normally cleaves L-tryptophan to produce indole nih.gov. By introducing this compound into a microbial community, it could act as a competitive inhibitor for tryptophan-metabolizing enzymes or transporters. This would reduce the metabolism of natural L-tryptophan, thereby altering the downstream production of key signaling molecules. Such an approach would provide a powerful method for studying the impact of specific microbial metabolites on host physiology and for developing novel strategies to manipulate the microbiome-host relationship for therapeutic benefit.

Q & A

Q. How can researchers optimize the synthesis of 5,7-Difluoro-L-tryptophan to improve yield and purity?

Methodological Answer: Synthesis optimization requires careful selection of halogenation reagents and reaction conditions. For fluorinated tryptophan derivatives, electrophilic substitution using fluorine sources like Selectfluor™ or DAST (diethylaminosulfur trifluoride) is common. Reaction parameters (temperature, solvent polarity, and pH) must be calibrated to minimize side reactions, such as over-halogenation or racemization. Purification via reverse-phase HPLC or recrystallization can enhance purity. Refer to halogenation protocols for similar compounds (e.g., 5-fluoro-L-tryptophan) for guidance .

Q. What analytical techniques are most reliable for quantifying this compound in biological samples?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV/fluorescence detection is standard. Prepare a calibration curve using known concentrations of the compound (e.g., 0.1–1.0 mM) in a matrix matching the sample (e.g., plasma or cell lysate). For enhanced specificity, pair HPLC with mass spectrometry (LC-MS/MS) to distinguish this compound from endogenous tryptophan metabolites. Validate methods with spiked recovery experiments and internal standards (e.g., deuterated analogs) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Follow GHS guidelines for fluorinated aromatic compounds. Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store the compound in airtight, light-resistant containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo studies on the biochemical activity of this compound?

Methodological Answer: Discrepancies often arise from differences in bioavailability, metabolism, or experimental design. To address this:

- Compare pharmacokinetic profiles (e.g., plasma half-life, tissue distribution) across models.

- Use isotopic labeling (e.g., ³H or ¹⁴C) to track metabolite formation in vivo.

- Replicate in vitro conditions (e.g., pH, cofactors) in ex vivo assays.

Cross-reference findings with structurally similar fluorinated tryptophan derivatives to identify trends .

Q. What experimental designs are optimal for studying the stability of this compound under physiological conditions?

Methodological Answer: Design a time-course study exposing the compound to simulated physiological environments (e.g., pH 7.4 buffer, 37°C). Monitor degradation via HPLC at intervals (0, 6, 12, 24 hours). Include controls with antioxidants (e.g., ascorbic acid) or enzyme inhibitors (e.g., monoamine oxidase inhibitors) to identify degradation pathways. Statistical analysis (ANOVA with post-hoc tests) can quantify stability differences .

Q. How can researchers elucidate the mechanism of this compound in modulating serotonin biosynthesis?

Methodological Answer: Use competitive inhibition assays with tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis. Compare IC₅₀ values of this compound against L-tryptophan. Employ molecular docking simulations to predict binding affinities at the TPH active site. Validate findings in neuronal cell lines using siRNA knockdown of TPH isoforms (TPH1 vs. TPH2) .

Q. What strategies mitigate batch-to-batch variability in this compound for reproducible studies?

Methodological Answer: Implement rigorous quality control (QC) protocols:

- Characterize each batch via ¹H/¹⁹F NMR and LC-MS to confirm structure and purity.

- Use standardized synthetic routes with documented reagent lot numbers.

- Share raw QC data (e.g., chromatograms, spectra) in supplementary materials for peer review .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting data on the neurotoxic potential of this compound?

Methodological Answer: Assess study variables such as dose, exposure duration, and model systems (e.g., primary neurons vs. neuroblastoma lines). Conduct meta-analyses to identify dose-response trends. Use transcriptomic profiling (RNA-seq) to compare gene expression patterns in conflicting studies. Reconcile findings by testing hypotheses in orthogonal models (e.g., zebrafish or organoids) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in behavioral assays?

Methodological Answer: Apply non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/ED₅₀ values. Use mixed-effects models to account for inter-subject variability in longitudinal studies. Correct for multiple comparisons (e.g., Bonferroni adjustment) in high-throughput behavioral screens .

Ethical & Feasibility Considerations

Q. How can researchers ensure ethical rigor in studies involving this compound and animal models?

Methodological Answer: Follow ARRIVE guidelines for experimental design and reporting. Obtain institutional animal care committee approval, specifying humane endpoints (e.g., maximum tumor size or weight loss). Use the minimum sample size required for statistical power, calculated via tools like G*Power. Include sham-treated controls to isolate compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.